molecular formula C20H18FN5O2 B2411980 N-(4-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide CAS No. 1260926-84-8

N-(4-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide

Cat. No.: B2411980
CAS No.: 1260926-84-8
M. Wt: 379.395
InChI Key: MTLRKVDEISREFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C20H18FN5O2 and its molecular weight is 379.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-12(2)18-23-24-19-20(28)25(15-5-3-4-6-16(15)26(18)19)11-17(27)22-14-9-7-13(21)8-10-14/h3-10,12H,11H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLRKVDEISREFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide (CAS Number: 1260926-84-8) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20_{20}H18_{18}FN5_{5}O2_{2}
Molecular Weight379.4 g/mol
StructureChemical Structure

Adenosine Receptor Modulation
Research indicates that compounds similar to this compound exhibit significant binding affinity to adenosine receptors A1 and A2. These receptors are crucial in various physiological processes, including neurotransmission and inflammation. The compound's ability to act as an antagonist at these receptors highlights its potential therapeutic applications in neurological disorders and depression .

Biological Activity

Antidepressant Potential
In behavioral models such as the Porsolt's forced swim test, compounds within the same chemical class have shown a reduction in immobility time in rats, suggesting antidepressant-like effects. This activity is associated with specific substitutions on the triazoloquinoxaline scaffold, indicating that structural modifications can enhance efficacy .

Antimicrobial Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit antimicrobial properties against various pathogens. Compounds containing the triazoloquinoxaline scaffold have been tested against Schistosoma mansoni, showing promising results with certain derivatives achieving over 70% inhibition of larval stages at concentrations as low as 10 µM .

Case Studies

  • Antidepressant Activity
    A study evaluated a series of triazoloquinoxaline derivatives for their effects on depressive-like behaviors in rodent models. The results indicated that specific modifications led to enhanced activity compared to standard antidepressants .
  • Antimicrobial Efficacy
    In vitro assays were conducted on synthesized quinoxaline derivatives against S. mansoni. Among 47 tested compounds, several demonstrated IC50 values lower than 0.31 µM against adult parasites, suggesting strong potential for therapeutic applications in treating schistosomiasis .
  • Cell Growth Inhibition
    Investigations into the cytotoxic effects of this compound on cancer cell lines revealed significant inhibition of cell viability at concentrations around 10 µM. This suggests a potential role as an anticancer agent .

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Research indicates that compounds similar to N-(4-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide exhibit promising anticancer properties. For instance, derivatives of quinoxaline have shown significant growth inhibition against various cancer cell lines. In studies, certain derivatives displayed percent growth inhibitions ranging from 51% to 86% against different tumor types .

2. Antimicrobial Properties
Quinoxaline derivatives are also recognized for their antimicrobial activities. Various studies have demonstrated that compounds with similar structures can effectively inhibit the growth of bacteria such as Mycobacterium smegmatis and fungi like Candida albicans. The presence of electron-withdrawing groups enhances their antibacterial efficacy .

3. Antitubercular Activity
Some derivatives have been evaluated for their antitubercular activity, showing moderate to potent effects against Mycobacterium tuberculosis. For example, compounds with similar scaffolds have demonstrated minimum inhibitory concentration (MIC) values as low as 4 µg/mL, indicating strong potential for development into new antitubercular agents .

Case Study 1: Anticancer Evaluation

A study synthesized several quinoxaline derivatives and evaluated their anticancer activity against human cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, a series of quinoxaline derivatives were tested against several bacterial strains. The results indicated that specific modifications to the quinoxaline structure led to enhanced antimicrobial activity, particularly against resistant strains of bacteria.

Comparative Data Table

Compound Activity Type Target Organism/Cell Line MIC/IC50 Value
Compound AAnticancerSNB-1915 µM
Compound BAntitubercularM. tuberculosis H37Rv4 µg/mL
Compound CAntimicrobialC. albicans6 µg/mL

Q & A

Q. What are the primary synthetic routes for this compound?

The compound is synthesized via a Ugi four-component reaction (Ugi-4-CR) followed by a copper-catalyzed tandem cyclization . The Ugi reaction assembles intermediates like N-(2-haloaryl)propynamides, which undergo azide-alkyne cycloaddition (CuAAC) with sodium azide to form the triazoloquinoxaline core. Optimized conditions include 10 mol% CuI, DMF solvent, and 80°C for 12 hours .

Q. How is structural confirmation achieved?

X-ray crystallography (monoclinic Cc space group, a = 4.9179 Å, b = 23.592 Å, c = 18.4834 Å, β = 91.523°) and NMR spectroscopy (1H/13C) are used. Key NMR signals include δ 8.2–8.5 ppm (quinoxaline protons) and δ 1.3–1.5 ppm (isopropyl group). HRMS validates molecular weight (e.g., m/z 394.382 for C21H16F2N4O2) .

Q. What in vitro assays are used for initial biological screening?

Common assays include:

  • Anti-exudative activity : Formalin-induced rat paw edema model (dose: 50–100 mg/kg, measured at 3–6 hours post-administration) .
  • Anticancer activity : MTT assay against HeLa or MCF-7 cell lines (IC50 values typically 10–50 µM) .

Q. What analytical methods ensure purity?

  • HPLC : >95% purity using a C18 column (acetonitrile/water gradient).
  • HRMS : Deviation <2 ppm from theoretical mass.
  • Elemental analysis : C, H, N within ±0.4% of calculated values .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives?

Employ Design of Experiments (DOE) to optimize:

  • Catalyst loading (5–15 mol% CuI).
  • Solvent polarity (DMF vs. DMSO).
  • Temperature (60–100°C). For example, increasing CuI to 15 mol% in DMF improves yields from 45% to 68% .

Q. How to resolve discrepancies in biological activity across studies?

Cross-validate using:

  • Alternative assay models : Compare anti-exudative (formalin-induced edema) vs. anticancer (xenograft models) .
  • Pharmacokinetic profiling : Measure plasma half-life (e.g., t1/2 = 2.5 hours in rats) and bioavailability (<30% oral).
  • Target specificity : Screen against kinase panels (e.g., EGFR, VEGFR) to identify off-target effects .

Q. What strategies enhance structure-activity relationship (SAR) analysis?

  • Systematic substituent variation : Modify:
  • Triazole ring : Replace isopropyl with cyclopropyl or tert-butyl.
  • Quinoxaline core : Introduce electron-withdrawing groups (e.g., -NO2) at position 4.
    • 3D-QSAR modeling : Use CoMFA/CoMSIA to predict activity trends .

Q. How does crystallographic data inform drug design?

The monoclinic crystal structure reveals:

  • Hydrogen bonding : N-H···O interactions stabilize the acetamide moiety.
  • π-π stacking : Between quinoxaline and fluorophenyl rings (distance: 3.8 Å). These features guide optimization of solubility (e.g., adding polar groups) and binding affinity .

Methodological Notes

  • Contradiction Analysis : Compare bioassay protocols (e.g., cell line viability vs. in vivo inflammation models) to identify context-dependent activity .
  • Advanced SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or topoisomerase II .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.